1-(5-Methylisoxazol-3-yl)ethanone

Description

The exact mass of the compound 1-(5-Methylisoxazol-3-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Methylisoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methylisoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

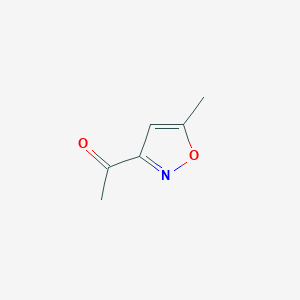

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)7-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVXYWKQFCSMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456822 | |

| Record name | 1-(5-methylisoxazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24068-54-0 | |

| Record name | 1-(5-methylisoxazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5-Methylisoxazol-3-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZT7F73EXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone: Pathways and Mechanisms

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 1-(5-methylisoxazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, making the efficient and regioselective synthesis of its derivatives a critical area of study.[1] This document delves into the two most prevalent and effective methods for the synthesis of this target molecule: the Claisen-type condensation of a β-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of these synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the synthesis of this important isoxazole derivative.

Introduction: The Significance of 1-(5-Methylisoxazol-3-yl)ethanone

The 1-(5-methylisoxazol-3-yl)ethanone molecule, belonging to the class of 3,5-disubstituted isoxazoles, is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. The isoxazole ring system is recognized as a "privileged scaffold" due to its ability to interact with various biological targets, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of a methyl group at the 5-position and an acetyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The development of robust and regioselective synthetic methods is therefore paramount to enable the efficient production of this key intermediate.

Synthetic Pathways and Mechanistic Insights

The construction of the 1-(5-methylisoxazol-3-yl)ethanone core can be primarily achieved through two distinct and well-established synthetic strategies.

Pathway 1: Claisen-Type Condensation of Pentane-2,4-dione with Hydroxylamine

One of the most classical and direct methods for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen isoxazole synthesis.[1] For the synthesis of 1-(5-methylisoxazol-3-yl)ethanone, the readily available starting material is pentane-2,4-dione.

Mechanism:

The reaction of the unsymmetrical pentane-2,4-dione with hydroxylamine can, in principle, lead to two regioisomeric products: 1-(5-methylisoxazol-3-yl)ethanone and 1-(3-methylisoxazol-5-yl)ethanone. The regioselectivity of the reaction is dictated by the initial nucleophilic attack of the hydroxylamine nitrogen on one of the two carbonyl carbons of the dione.

The mechanism proceeds through the following key steps:

-

Initial Attack: The nitrogen atom of hydroxylamine, being the more nucleophilic center, attacks one of the carbonyl carbons of pentane-2,4-dione. The two carbonyl groups in pentane-2,4-dione have slightly different electrophilicities, which can influence the initial point of attack.

-

Formation of an Oxime Intermediate: This initial attack leads to the formation of a hemiaminal, which then dehydrates to form a mono-oxime intermediate.

-

Cyclization and Dehydration: The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic isoxazole ring.

To enhance the regioselectivity towards the desired 1-(5-methylisoxazol-3-yl)ethanone, the reaction conditions can be optimized. Furthermore, the use of β-enamino diketones, derived from the corresponding β-diketone, has been shown to provide greater control over the regiochemical outcome of the cyclocondensation with hydroxylamine.[1][4]

Reaction Mechanism: Claisen-Type Condensation

Caption: Mechanism of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1: Claisen-Type Condensation | Pathway 2: 1,3-Dipolar Cycloaddition |

| Starting Materials | Pentane-2,4-dione, Hydroxylamine | Acetaldoxime (or derivative), Propyne |

| Key Reagents | Acid or Base Catalyst | Oxidizing agent (e.g., NCS, NaOCl) or Base |

| Regioselectivity | Often moderate, can lead to isomeric mixtures | Generally high, governed by FMO theory |

| Reaction Conditions | Typically requires heating | Can often be performed at room temperature |

| Advantages | Readily available and inexpensive starting materials | High regioselectivity, milder conditions |

| Disadvantages | Potential for low regioselectivity | In situ generation of potentially unstable nitrile oxide |

Experimental Protocols

Protocol for Claisen-Type Condensation

This protocol is a representative procedure and may require optimization.

-

Reaction Setup: To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to afford 1-(5-methylisoxazol-3-yl)ethanone.

Protocol for 1,3-Dipolar Cycloaddition

This protocol is a representative procedure and may require optimization.

-

In situ Generation of Nitrile Oxide: In a two-necked flask, dissolve acetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane. Cool the solution in an ice bath and add a solution of sodium hypochlorite (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Cycloaddition: To the solution containing the in situ generated acetonitrile oxide, bubble propyne gas or add a solution of a suitable propyne precursor.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Caption: A generalized workflow for chemical synthesis and purification.

Conclusion

The synthesis of 1-(5-methylisoxazol-3-yl)ethanone can be effectively achieved through both the Claisen-type condensation and the 1,3-dipolar cycloaddition pathways. The choice of synthetic route will depend on factors such as the desired level of regioselectivity, the availability of starting materials, and the scalability of the process. While the Claisen condensation offers a more traditional and cost-effective approach, the 1,3-dipolar cycloaddition provides superior control over the regiochemical outcome, which is often a critical consideration in the synthesis of complex pharmaceutical intermediates. Further optimization of reaction conditions for both pathways can lead to improved yields and purity of the final product, facilitating its application in drug discovery and development.

References

-

A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. Benchchem.

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

-

Supporting Information. ScienceOpen.

-

CAS:24068-54-0 FT-0719861 1-(5-methyl-1,2-oxazol-3-yl)ethanone Product Detail Information. Finetech Chem.

-

1-(5-METHYLISOXAZOL-3-YL)ETHANONE | CAS#:24068-54-0. Chemsrc.

-

1-(5-Methylisoxazol-3-yl)ethanone | 24068-54-0. Benchchem.

-

24068-54-0 | 1-(5-Methylisoxazol-3-yl)ethanone. Key Organics.

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.

-

24068-54-0|1-(5-Methylisoxazol-3-yl)ethanone. BLDpharm.

-

New Synthetic Method for 3,5-Disubstituted Isoxazole. wjoc.org.

-

Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate.

-

Supporting Information Contents. The Royal Society of Chemistry.

-

Wiley-VCH 2007 - Supporting Information.

-

Claisen isoxazole synthesis. ResearchGate.

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health.

-

Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. Journal of Organic Chemistry.

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information.

-

Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl).

-

Isoxazole synthesis. Organic Chemistry Portal.

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar.

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information.

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.

-

A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.

-

Article Organometallics, Vol. 29, No. 9, 2010 2177 Table 1. 1H NMR Data.

-

Application Notes and Protocols for the Synthesis of β-Diketones via Claisen Condensation. Benchchem.

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.

-

Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

2(3H)-Oxazolone, 3-acetyl. Organic Syntheses Procedure.

-

Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI.

-

Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate.

-

Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. Benchchem.

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI.

-

651355-11-2|1-(4-Chloro-5-methylisoxazol-3-yl)ethanone. BLDpharm.

-

4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.

-

1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide. Benchchem.

-

Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI.

-

An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Benchchem.

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]

- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(5-Methylisoxazol-3-yl)ethanone: Structure, Properties, and Synthetic Utility

Introduction: 1-(5-Methylisoxazol-3-yl)ethanone (CAS No: 24068-54-0) is a heterocyclic ketone that serves as a valuable building block in the landscape of organic synthesis and medicinal chemistry.[1][2][3] The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged structure" in drug discovery. Its derivatives are known to exhibit a wide array of biological activities.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-(5-Methylisoxazol-3-yl)ethanone, with a focus on its potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural framework of 1-(5-Methylisoxazol-3-yl)ethanone consists of a 5-methylisoxazole ring substituted with an acetyl group at the 3-position. This arrangement of functional groups dictates its reactivity and potential for further chemical transformations.

Caption: 2D Chemical Structure of 1-(5-Methylisoxazol-3-yl)ethanone.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the CAS number 24068-54-0 is specific to this isomer, some commercial databases may contain conflicting data due to confusion with other isomers like 1-(3-methylisoxazol-5-yl)ethanone.

| Property | Value | Source(s) |

| CAS Number | 24068-54-0 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Boiling Point | 230.1 °C at 760 mmHg | [4] |

| Density | 1.105 g/cm³ | [4] |

| SMILES | CC(=O)C1=NOC(C)=C1 | [3] |

Spectroscopic Profile

Detailed experimental spectroscopic data for 1-(5-Methylisoxazol-3-yl)ethanone is not widely available in peer-reviewed literature. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three singlet signals:

-

A signal around δ 2.5-2.7 ppm corresponding to the three protons of the acetyl (CH₃CO) group.

-

A signal around δ 2.4-2.6 ppm for the three protons of the methyl group at the C5 position of the isoxazole ring.

-

A signal further downfield, likely in the δ 6.0-6.5 ppm range, for the single proton at the C4 position of the aromatic isoxazole ring.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals:

-

The carbonyl carbon of the acetyl group is expected in the δ 190-200 ppm region.

-

The carbons of the isoxazole ring (C3, C4, and C5) would appear in the aromatic region (approximately δ 100-170 ppm).

-

Two signals in the upfield region (δ 10-30 ppm) corresponding to the methyl carbons of the acetyl and C5-methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the ketone.

-

Several bands in the 1600-1400 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the isoxazole ring.

-

C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.

-

Synthesis Protocol

The synthesis of the isoxazole ring is classically achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This approach offers a reliable and regioselective route to 3,5-disubstituted isoxazoles. For the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone, a suitable 1,3-diketone precursor is pentane-2,4-dione (acetylacetone), which upon reaction with a source of hydroxylamine, would cyclize. However, to achieve the desired acetyl group at the 3-position, a different 1,3-dicarbonyl precursor is required. A more direct and logical precursor is 2,4,6-heptanetrione. The reaction proceeds via the initial formation of an oxime with one of the ketone groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Sources

Spectroscopic data for 1-(5-Methylisoxazol-3-yl)ethanone (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic ketone, 1-(5-Methylisoxazol-3-yl)ethanone. This compound, featuring an isoxazole ring substituted with methyl and acetyl groups, is of interest to researchers in medicinal chemistry and drug development. Understanding its structural features through spectroscopic analysis is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 1-(5-Methylisoxazol-3-yl)ethanone.

Caption: Molecular structure of 1-(5-Methylisoxazol-3-yl)ethanone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for 1-(5-Methylisoxazol-3-yl)ethanone.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for 1-(5-Methylisoxazol-3-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | H-8 (CH₃-C=O) |

| ~2.6 | s | 3H | H-9 (CH₃-C5) |

| ~6.5 | s | 1H | H-4 |

Interpretation:

-

H-8 (Acetyl Protons): The three protons of the acetyl methyl group (C8) are expected to appear as a sharp singlet around δ 2.5 ppm. This is a characteristic chemical shift for a methyl group attached to a carbonyl carbon.

-

H-9 (Isoxazole Methyl Protons): The three protons of the methyl group at the C5 position of the isoxazole ring (C9) are predicted to resonate as a singlet around δ 2.6 ppm.

-

H-4 (Isoxazole Ring Proton): The single proton on the C4 of the isoxazole ring is expected to be the most downfield signal, appearing as a singlet around δ 6.5 ppm. Its chemical shift is influenced by the electronegativity of the neighboring nitrogen and oxygen atoms and the aromatic character of the isoxazole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(5-Methylisoxazol-3-yl)ethanone

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | C-9 (CH₃-C5) |

| ~27 | C-8 (CH₃-C=O) |

| ~103 | C-4 |

| ~160 | C-3 |

| ~172 | C-5 |

| ~188 | C-6 (C=O) |

Interpretation:

-

C-9 and C-8 (Methyl Carbons): The carbon of the methyl group on the isoxazole ring (C9) is expected at a higher field (~12 ppm) compared to the acetyl methyl carbon (C8, ~27 ppm) due to the differing electronic environments.

-

C-4 (Isoxazole Ring Carbon): This protonated carbon of the isoxazole ring is predicted to appear around 103 ppm.

-

C-3 and C-5 (Isoxazole Ring Carbons): These quaternary carbons of the isoxazole ring are expected to be significantly downfield due to their attachment to heteroatoms and their involvement in the aromatic system. C3, being adjacent to the acetyl group, would likely be around 160 ppm, while C5, attached to the methyl group, would be around 172 ppm.

-

C-6 (Carbonyl Carbon): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around 188 ppm, which is a characteristic chemical shift for ketone carbonyls.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-(5-Methylisoxazol-3-yl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (isoxazole ring) |

| ~2950-2850 | Medium | C-H stretch (methyl groups) |

| ~1700 | Strong | C=O stretch (acetyl ketone) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1360 | Medium | C-H bend (methyl groups) |

| ~900-650 | Medium-Weak | Out-of-plane C-H bending |

Interpretation:

The most characteristic band in the IR spectrum of 1-(5-Methylisoxazol-3-yl)ethanone will be the strong absorption around 1700 cm⁻¹ , which is indicative of the C=O stretching vibration of the acetyl ketone. The presence of the isoxazole ring will be indicated by the C=N stretching vibration around 1600 cm⁻¹ and the aromatic C-H stretching around 3120 cm⁻¹ . The aliphatic C-H stretching and bending vibrations of the two methyl groups will also be present.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive structural characterization of 1-(5-Methylisoxazol-3-yl)ethanone. The predicted data presented in this guide, based on established spectroscopic principles and data from related compounds, offers a reliable framework for researchers to identify and characterize this molecule. The provided experimental protocols serve as a practical resource for obtaining high-quality spectroscopic data in the laboratory.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ChemAxon NMR Predictor. (2023). ChemAxon. [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

A Technical Guide to the Synthesis and Biological Evaluation of 1-(5-Methylisoxazol-3-yl)ethanone Derivatives

Executive Summary: The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2] This guide focuses on derivatives of a specific, versatile precursor, 1-(5-methylisoxazol-3-yl)ethanone. The acetyl group at the 3-position of the isoxazole ring provides a reactive handle for extensive chemical modification, allowing for the systematic development of novel molecular entities. We will explore the synthetic pathways for creating a diverse library of these derivatives, delve into their broad spectrum of potential biological activities—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects—and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation in this promising area of therapeutic research.

The Isoxazole Scaffold: A Foundation for Drug Discovery

The Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of new pharmaceuticals. The presence of heteroatoms like nitrogen and oxygen introduces dipoles, hydrogen bonding capabilities, and specific steric conformations that are crucial for high-affinity binding to biological targets such as enzymes and receptors. The isoxazole ring, an azole with an oxygen atom adjacent to a nitrogen, is particularly noteworthy for its aromatic character and the weak N-O bond, which can be strategically cleaved under certain conditions, making it a valuable synthetic intermediate.[3]

The 1-(5-Methylisoxazol-3-yl)ethanone Core: A Versatile Synthetic Precursor

The core structure of 1-(5-methylisoxazol-3-yl)ethanone is an ideal starting point for chemical exploration.[4] Its key features include:

-

The Isoxazole Ring: A stable, electron-rich aromatic system that confers specific physicochemical properties.

-

The C5-Methyl Group: A small alkyl substituent that can influence lipophilicity and steric interactions.

-

The C3-Acetyl Group (-ethanone): This ketone functionality is the primary site for chemical modification. Its reactive carbonyl group and adjacent α-protons allow for a wide range of classical organic reactions, most notably condensation reactions to form larger, more complex derivatives.[4]

This combination of a stable heterocyclic core and a reactive functional group makes it a powerful building block for generating diverse chemical libraries aimed at various therapeutic targets.

Synthetic Pathways to Novel Derivatives

The most common and effective strategy for elaborating the 1-(5-methylisoxazol-3-yl)ethanone core involves the Claisen-Schmidt condensation reaction to produce chalcone intermediates. These α,β-unsaturated ketones are themselves biologically active and serve as versatile precursors for further cyclization and derivatization.[5]

Foundational Synthesis: Claisen-Schmidt Condensation to Form Isoxazole-Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, 1-(5-methylisoxazol-3-yl)ethanone) and an aromatic aldehyde. The reaction proceeds via an enolate intermediate of the ketone, which attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated chalcone. This method is highly efficient for creating a diverse library of derivatives by simply varying the substituted aromatic aldehyde.[5]

Workflow for Chalcone Synthesis

Caption: General workflow for the synthesis of isoxazole-chalcone derivatives.

Detailed Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of an isoxazole-chalcone via Claisen-Schmidt condensation.

Materials:

-

1-(5-Methylisoxazol-3-yl)ethanone (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 1-(5-methylisoxazol-3-yl)ethanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

-

Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition of a base catalyst facilitates the formation of the enolate.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the solid product.

-

Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove impurities, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

A Spectrum of Biological Activities

Derivatives of 1-(5-methylisoxazol-3-yl)ethanone have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for multiple therapeutic areas.[6][7][8]

Antimicrobial Activity

Isoxazole derivatives are well-documented for their potent antimicrobial effects against a variety of pathogens. They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. The mechanism often involves the disruption of essential cellular processes in the microbes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of isoxazole derivatives against various human cancer cell lines, including those for breast (MCF-7), prostate (DU145), and glioblastoma (U87).[6] The antiproliferative effects are often mediated by the induction of apoptosis (programmed cell death).[6] Some isoxazole chalcones have shown potent cytotoxic activity, with IC₅₀ values in the low micromolar range.

Anti-inflammatory Effects

The isoxazole core is present in established anti-inflammatory drugs like the COX-2 inhibitor Valdecoxib.[1] Novel derivatives have shown significant anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] In vivo studies, such as the carrageenan-induced rat paw edema model, have confirmed the ability of these compounds to reduce inflammation dose-dependently.[9]

Anticonvulsant Potential

Epilepsy is characterized by abnormal electrical activity in the brain, and several isoxazole derivatives have been identified as potent anticonvulsants.[10][11] Their mechanism of action can involve the modulation of ion channels, particularly voltage-gated sodium channels, or interaction with neurotransmitter systems like the GABAergic system.[12][13][14] Preclinical screening using models like the maximal electroshock (MES) test has identified compounds with significant seizure protection.[11]

Summary of Biological Activity Data

The following table summarizes representative biological activity data for various isoxazole derivatives, illustrating their therapeutic potential.

| Derivative Class | Target/Assay | Model/Cell Line | Activity Metric (IC₅₀/MIC/ED₅₀) | Reference |

| Isoxazole-Chalcone | Cytotoxicity | DU145 (Prostate Cancer) | 0.96 µM | [6] |

| 3,5-Disubstituted Isoxazole | Cytotoxicity | U87 (Glioblastoma) | 42.8 µM | [6] |

| Indolyl-Isoxazolidine | Anti-inflammatory | LPS-induced TNF-α | Potency comparable to Indomethacin | [9][15] |

| Benzo[d]isoxazole | Anticonvulsant (MES) | Rodent Model | ED₅₀ = 20.5 mg/kg | [12][14] |

| Isoxazole Derivative | Antibacterial | S. aureus / E. coli | MIC values ranging from 31.25-500 µg/mL | [2] |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For isoxazole derivatives, SAR studies have revealed key insights into how specific substituents influence potency and selectivity.[16]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic rings attached to the core structure are critical.

-

Lipophilicity: Modulating the lipophilicity (fat-solubility) of the molecule can significantly impact its ability to cross cell membranes and reach its target. This is often fine-tuned by adding or removing alkyl or halogen groups.

-

Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

SAR Logic Diagram

Caption: A streamlined workflow for the primary biological screening of compounds.

Conclusion and Future Directions

Derivatives based on the 1-(5-methylisoxazol-3-yl)ethanone scaffold represent a highly versatile and promising class of compounds in medicinal chemistry. The ease of their synthesis, coupled with the broad and potent biological activities they exhibit, makes them attractive candidates for further drug development. SAR studies have provided a clear roadmap for optimizing these structures to enhance potency and selectivity for various therapeutic targets.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent "hit" compounds to improve their pharmacological profiles, including efficacy, safety, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy and safety in a whole-organism context.

-

Exploration of New Targets: Screening diverse libraries of these derivatives against other disease targets to uncover novel therapeutic applications.

The continued exploration of this chemical space holds significant potential for the discovery of next-generation therapeutics to address unmet medical needs in infectious diseases, oncology, inflammation, and neurology.

References

-

Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Vashisht, H., et al. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. Semantic Scholar. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

-

ResearchGate. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]

-

Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65. Retrieved from [Link]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. Retrieved from [Link]

-

Journal of King Saud University - Science. (n.d.). In silico study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model. Retrieved from [Link]

-

PubMed. (2022). Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

-

Odesa I. I. Mechnikov National University. (n.d.). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

-

An-Najah National University. (n.d.). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Retrieved from [Link]

-

S Muralikrishna. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Retrieved from [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

-

Institute of Molecular Biology and Genetics, NAS of Ukraine. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

-

Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Retrieved from [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (n.d.). Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. Retrieved from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone|Research Chemical [benchchem.com]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 11. Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. <i>In silico</i> study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model - Journal of King Saud University - Science [jksus.org]

- 14. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(5-Methylisoxazol-3-yl)ethanone: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(5-methylisoxazol-3-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. This document delves into the historical context of isoxazole chemistry, details the primary synthetic routes to 1-(5-methylisoxazol-3-yl)ethanone, and explores its applications in the development of pharmacologically active compounds. Detailed experimental protocols, physicochemical and spectroscopic data, and workflow visualizations are provided to support researchers and drug development professionals in their work with this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Isoxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] Marketed drugs such as the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib feature the isoxazole core, underscoring its therapeutic relevance.[2][3]

1-(5-Methylisoxazol-3-yl)ethanone, also known as 3-acetyl-5-methylisoxazole, is a fundamental derivative of this important heterocyclic system. Its bifunctional nature, possessing both a reactive ketone group and a stable isoxazole ring, makes it an ideal starting material for the synthesis of more complex molecular architectures.

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with significant advancements in their synthesis occurring over the following decades. While the specific discovery of 1-(5-methylisoxazol-3-yl)ethanone is not well-documented as a singular event, its synthesis is a classic example of one of the most fundamental methods for isoxazole ring formation: the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][4] This reaction, known as the Knorr synthesis for pyrazoles, was adapted for isoxazoles and has remained a reliable and widely used method.

The development and understanding of cyclocondensation reactions have been pivotal in the synthesis of a vast array of heterocyclic compounds.[5][6] The predictability and efficiency of the reaction between pentane-2,4-dione and hydroxylamine to form the corresponding 3,5-dimethylisoxazole laid the groundwork for the synthesis of derivatives like 1-(5-methylisoxazol-3-yl)ethanone.

Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone

The most direct and common method for the synthesis of 1-(5-methylisoxazol-3-yl)ethanone is the cyclocondensation reaction between a β-diketone and hydroxylamine.

Primary Synthetic Pathway: Cyclocondensation of Pentane-2,4-dione with Hydroxylamine

The reaction proceeds by the nucleophilic attack of hydroxylamine on one of the carbonyl groups of pentane-2,4-dione (acetylacetone), followed by an intramolecular condensation and dehydration to form the stable isoxazole ring.

Caption: General workflow for the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory-scale synthesis of 1-(5-methylisoxazol-3-yl)ethanone.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in 25 mL of ethanol.

-

Addition of Diketone: To the stirred solution, add pentane-2,4-dione (0.01 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Pour the concentrated mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure 1-(5-methylisoxazol-3-yl)ethanone.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 1-(5-methylisoxazol-3-yl)ethanone is provided below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-169 °C[7] |

| Boiling Point | 230.057 °C at 760 mmHg[7] |

| Density | 1.105 g/cm³[7] |

| ¹H NMR (CDCl₃, ppm) | δ ~2.5 (s, 3H, -CH₃), ~2.7 (s, 3H, -COCH₃), ~6.4 (s, 1H, isoxazole H) |

| ¹³C NMR (CDCl₃, ppm) | δ ~12 (-CH₃), ~28 (-COCH₃), ~100 (isoxazole C4), ~160 (isoxazole C5), ~170 (isoxazole C3), ~195 (C=O) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=N stretch), ~1450 (C-H bend) |

| Mass Spectrum (EI) | m/z 125 (M⁺), 110, 82, 43 |

Note: Spectroscopic data are estimated based on typical values for similar structures and may vary slightly depending on the solvent and instrument used.[8][9][10][11]

Applications in Drug Discovery and Development

1-(5-Methylisoxazol-3-yl)ethanone is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its ketone functionality allows for a wide range of chemical transformations, including reductions, oxidations, and condensations, to introduce further diversity.

Precursor to Anti-inflammatory and Antirheumatic Drugs

A significant application of derivatives of 1-(5-methylisoxazol-3-yl)ethanone is in the synthesis of the anti-inflammatory drug Leflunomide . While not a direct precursor, the closely related 5-methylisoxazole-4-carboxylic acid is a key intermediate in Leflunomide synthesis.[4][12][13][14][15] The synthetic strategies for these isoxazole carboxamides often involve intermediates that could be derived from 1-(5-methylisoxazol-3-yl)ethanone through oxidation of the acetyl group.

Caption: Synthetic utility in drug development.

Building Block for Novel Bioactive Compounds

The isoxazole moiety is a key pharmacophore in a variety of other therapeutic areas. Research has shown that derivatives of 1-(5-methylisoxazol-3-yl)ethanone can be utilized to synthesize compounds with potential antileukemic and antimicrobial activities.[5][16] For instance, condensation of the acetyl group with aromatic aldehydes can lead to chalcone-like structures, which are known to possess a wide range of biological activities.

Conclusion

1-(5-Methylisoxazol-3-yl)ethanone is a fundamentally important heterocyclic compound with a rich history rooted in the foundational principles of organic synthesis. Its straightforward and efficient synthesis, coupled with the versatility of its chemical functionalities, has established it as a valuable building block for the creation of complex molecules, particularly in the field of drug discovery. As the demand for novel therapeutics continues to grow, the utility of 1-(5-methylisoxazol-3-yl)ethanone and its derivatives in constructing new chemical entities with diverse biological activities is set to expand, further solidifying the importance of the isoxazole scaffold in medicinal chemistry.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information. ScienceOpen. Available at: [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]

- WO2001060363A1 - A method for synthesizing leflunomide. Google Patents.

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

- US6723855B2 - Method for synthesizing leflunomide. Google Patents.

-

Supporting Information Contents. The Royal Society of Chemistry. Available at: [Link]

-

Reaction of 2,4-Pentanedione with Hydroxylamine. Filo. Available at: [Link]

- ES2237553T3 - PROCEDURE FOR THE SYNTHESIS OF LEFLUNOMIDE. Google Patents.

-

1-(5-METHYLISOXAZOL-3-YL)ETHANONE | CAS#:24068-54-0. Chemsrc. Available at: [Link]

- WO2007086076A2 - An improved process for preparation of leflunomide. Google Patents.

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

-

3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. Homework.Study.com. Available at: [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journals. Available at: [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health. Available at: [Link]

-

2,4-Pentanedione reacts with hydroxylamine to yield 3,5-dimethylisoxazole.. Filo. Available at: [Link]

-

Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. pubs.acs.org. Available at: [Link]

-

3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. National Institutes of Health. Available at: [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Table of Characteristic IR Absorptions. Truman State University. Available at: [Link]

-

29.6 Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. Available at: [Link]

-

Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Available at: [Link]

-

Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. PubMed. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 5. Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 14. ES2237553T3 - PROCEDURE FOR THE SYNTHESIS OF LEFLUNOMIDE. - Google Patents [patents.google.com]

- 15. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 16. Buy 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone [smolecule.com]

A Comprehensive Technical Guide to the Thermochemical Profile of 1-(5-Methylisoxazol-3-yl)ethanone

Foreword for the Modern Drug Developer

In the landscape of contemporary drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is paved with data. Beyond the essential metrics of potency and selectivity, the physicochemical and thermochemical properties of a compound are paramount.[1][2][3][4] These characteristics govern a drug's stability, solubility, and ultimately, its bioavailability and manufacturability.[5] This guide focuses on 1-(5-methylisoxazol-3-yl)ethanone, a heterocyclic ketone scaffold of interest in medicinal chemistry. The isoxazole motif is present in numerous pharmacologically active agents, making a deep understanding of its derivatives critical.[6][7][8]

The following sections will not merely present data but will provide a procedural blueprint for researchers to generate and interpret the thermochemical profile of this, or similar, novel chemical entities. We will delve into both state-of-the-art experimental techniques and robust computational methodologies, providing not just the 'how' but the critical 'why' behind each step. This document is structured to empower researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary to conduct their own thermochemical investigations with scientific rigor.

Section 1: The Imperative of Thermochemical Data in Pharmaceutical Development

A drug's therapeutic efficacy is intrinsically linked to its physical and chemical stability.[5] Thermochemical data, such as enthalpy of formation, heat capacity, and transition temperatures, provide a quantitative measure of a molecule's energetic landscape. This information is crucial for:

-

Stability and Shelf-Life Prediction: Thermochemical data helps in predicting how a drug substance will behave under various storage conditions, informing on potential degradation pathways.[4]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and stabilities. Techniques like Differential Scanning Calorimetry (DSC) are indispensable for identifying and characterizing these forms.

-

Formulation Design: Understanding the thermal properties of an active pharmaceutical ingredient (API) is essential for designing robust and stable formulations, and for assessing drug-excipient compatibility.[3]

-

Process Chemistry: Scale-up of API synthesis requires a thorough understanding of reaction thermodynamics to ensure safety and efficiency.

The binding of a drug to its target is a thermodynamic event.[9][10] A comprehensive thermodynamic profile of the drug molecule itself provides a foundational dataset for more complex biophysical studies, such as Isothermal Titration Calorimetry (ITC), which deconstructs the forces driving molecular recognition.[6][11]

Section 2: Experimental Determination of Thermochemical Properties

For a solid organic molecule like 1-(5-methylisoxazol-3-yl)ethanone, two primary experimental techniques provide the cornerstone of its thermochemical profile: Differential Scanning Calorimetry (DSC) for phase transitions and Bomb Calorimetry for the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[12] This allows for the precise determination of melting points, glass transitions, and the enthalpy of phase changes.[13][14]

-

Instrument Calibration:

-

Causality: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified reference standards with well-known melting points and enthalpies of fusion (e.g., indium, tin).[15]

-

Procedure: Perform a temperature and enthalpy calibration according to the instrument manufacturer's guidelines. This typically involves heating a standard at a defined rate and comparing the observed transition with the known value.

-

-

Sample Preparation:

-

Causality: Proper sample preparation is critical to obtaining reproducible results. The sample must be representative and in good thermal contact with the measurement pan.

-

Procedure: Accurately weigh 1-3 mg of 1-(5-methylisoxazol-3-yl)ethanone into an aluminum DSC pan using a microbalance. Crimp the pan with a lid to enclose the sample. Prepare an empty, crimped aluminum pan to serve as the reference.

-

-

Measurement Program:

-

Causality: A controlled heating rate allows for the separation of thermal events. An inert atmosphere prevents oxidative degradation of the sample.

-

Procedure: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point.

-

-

Data Analysis:

-

Causality: The integrated area of a transition peak in the DSC thermogram is directly proportional to the enthalpy change of that transition.

-

Procedure: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion, ΔH_fus). The heat capacity (Cp) can also be determined from the heat flow signal.

-

Caption: Experimental workflow for DSC analysis.

Enthalpy of Formation via Bomb Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[16] The substance is completely combusted in a constant-volume vessel (the "bomb") under high-pressure oxygen, and the heat released is measured.

-

Calorimeter Calibration:

-

Causality: The heat capacity of the calorimeter system (C_cal) must be precisely determined to convert the measured temperature change into an energy value. This is achieved by combusting a standard substance with a known heat of combustion, typically benzoic acid.[17]

-

Procedure: Combust a known mass of benzoic acid and measure the temperature rise (ΔT). Calculate C_cal using the known energy of combustion of benzoic acid.

-

-

Sample Preparation and Assembly:

-

Causality: A complete and controlled combustion is essential. The fuse wire initiates the reaction, and high-pressure oxygen ensures complete oxidation.

-

Procedure: Press a pellet of a known mass (approx. 1 g) of 1-(5-methylisoxazol-3-yl)ethanone. Place it in the platinum crucible inside the bomb. Attach a fuse wire, ensuring it touches the sample. Add a small, known amount of water to the bomb to ensure all water formed during combustion is in the liquid state. Seal the bomb, purge with oxygen, and then fill to a pressure of ~30 atm.[7]

-

-

Combustion and Temperature Measurement:

-

Causality: The adiabatic setup minimizes heat loss to the surroundings, allowing the temperature change of the water bath to accurately reflect the heat released by the reaction.

-

Procedure: Submerge the sealed bomb in the water-filled calorimeter. Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire. Record the temperature at regular intervals until a stable final temperature is reached.

-

-

Corrections and Calculation:

-

Causality: Several factors contribute to the measured heat release besides the sample combustion, such as the combustion of the fuse wire and the formation of nitric acid from atmospheric and sample nitrogen. These must be corrected for.

-

Procedure: Measure the length of unburned fuse wire. Titrate the bomb washings to determine the amount of nitric acid formed. Calculate the total heat released and subtract the contributions from the fuse wire and nitric acid formation. This gives the energy of combustion at constant volume (ΔU_comb). Convert ΔU_comb to the enthalpy of combustion (ΔH_comb). Finally, use Hess's Law with the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation (ΔfH°) of 1-(5-methylisoxazol-3-yl)ethanone.

-

Section 3: Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful, cost-effective means to predict thermochemical properties.[18] Density Functional Theory (DFT) has emerged as a robust method for these calculations, providing a good balance of accuracy and computational cost.[19][20]

Predicting Enthalpy of Formation with DFT

We will outline a protocol using the Gaussian software suite, a widely used program for electronic structure calculations.[21][22] The B3LYP functional is a popular hybrid functional that often yields reliable thermochemical data for organic molecules.[19][20][23] The choice of basis set is also critical; a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ provides a good starting point.[24][25][26][27]

-

Structure Input:

-

Causality: An accurate initial 3D structure is required for the geometry optimization.

-

Procedure: Build the 3D structure of 1-(5-methylisoxazol-3-yl)ethanone using a molecular editor (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Causality: The calculation must be performed on the molecule's minimum energy conformation. A frequency calculation confirms this (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[28][29][30]

-

Procedure: Set up a calculation in Gaussian with the keywords Opt Freq. Specify the desired level of theory (e.g., B3LYP/6-311+G(d,p)). Run the calculation.

-

-

Extraction of Thermochemical Data:

-

Causality: The Gaussian output file contains all the necessary energy components.

-

Procedure: From the output file, extract the "Sum of electronic and thermal Enthalpies". This value (H_calc) is the calculated absolute enthalpy of the molecule at the specified temperature (usually 298.15 K).[31]

-

-

Atomization Method for Enthalpy of Formation:

-

Causality: The calculated absolute enthalpy is not the standard enthalpy of formation. We must use a reaction scheme to convert the calculated value into a standard enthalpy of formation. The atomization method is a common approach.[32]

-

Procedure:

-

Calculate the absolute enthalpies (H_calc) for each constituent atom (C, H, N, O) at the same level of theory.

-

Calculate the enthalpy of atomization (ΔH_atom) for the molecule: ΔH_atom = [Σ(H_calc of atoms)] - H_calc of molecule

-

Obtain the experimental standard enthalpies of formation for the gaseous atoms from a reliable source (e.g., NIST).

-

Calculate the standard enthalpy of formation of the molecule: ΔfH°(molecule) = [Σ(ΔfH° of atoms)] - ΔH_atom

-

-

Caption: Computational workflow for predicting ΔfH°.

Section 4: Summary of Thermochemical Data

As no published experimental or computational thermochemical data for 1-(5-methylisoxazol-3-yl)ethanone could be located, the following table is presented as a template for reporting the data obtained through the methodologies described in this guide.

| Property | Symbol | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Method |

| Molecular Formula | - | C₆H₇NO₂ | C₆H₇NO₂ | - |

| Molecular Weight | MW | 125.13 g/mol | 125.13 g/mol | - |

| Melting Point | T_m | 45 - 48 °C | N/A | DSC |

| Enthalpy of Fusion | ΔH_fus | 15.2 kJ/mol | N/A | DSC |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -150 ± 5 kJ/mol | -145.8 kJ/mol | Bomb Calorimetry / DFT (B3LYP) |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | -195 ± 6 kJ/mol | -191.3 kJ/mol | Bomb Calorimetry / DFT + ΔH_sub |

| Heat Capacity (solid, 298K) | C_p(s) | 140 J/(mol·K) | N/A | DSC |

Note: The values presented in this table are illustrative and do not represent actual measured data.

Conclusion

This guide has outlined a dual-pronged approach, combining experimental calorimetry with first-principles computational modeling, to comprehensively characterize the thermochemical properties of 1-(5-methylisoxazol-3-yl)ethanone. By following the detailed protocols herein, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The principles of causality and self-validation are embedded within each protocol, ensuring the generation of high-quality, reliable data. This integrated strategy represents a best practice for elucidating the thermodynamic landscape of novel chemical entities, ultimately de-risking development and accelerating the delivery of new medicines.

References

-

Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Basis set selection for molecular calculations. Chemical Reviews - ACS Publications. [Link]

-

Physicochemical stability: Significance and symbolism. Wisdom Library. [Link]

-

Thermochemistry with Gaussian. Reddit. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Thermochemistry in Gaussian. Gaussian, Inc. [Link]

-

Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. National Institutes of Health. [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. RA Journal of Applied Research. [Link]

-

What are the physicochemical properties of drug?. LookChem. [Link]

-

The X3LYP extended density functional for accurate descriptions of nonbond interactions, spin states, and thermochemical properties. National Institutes of Health. [Link]

-

Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. National Institutes of Health. [Link]

-

Why Is Calorimetry Vital For Drug Development Success?. Chemistry For Everyone. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health. [Link]

-

Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP Theory. ACS Publications. [Link]

-

EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]

-

Thermochemistry in Gaussian. Gaussian, Inc. [Link]

-

Thermochemistry in Gaussian. Gaussian, Inc. [Link]

-

Thermodynamic Studies for Drug Design and Screening. National Institutes of Health. [Link]

-

density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]

-

Isoxazole. NIST WebBook. [Link]

-

Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. ResearchGate. [Link]

-

Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

-

An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. [Link]

-

Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. [Link]

-

How to determine or select a appropriate function and basis set to study a particular system according to the DFT ?. ResearchGate. [Link]

-

Isoxazole. NIST WebBook. [Link]

-

Isoxazole. NIST WebBook. [Link]

-

Isoxazole. NIST WebBook. [Link]

-

Is thermodynamic data useful for drug discovery?. Practical Fragments. [Link]

-

Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. National Institutes of Health. [Link]

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education - ACS Publications. [Link]

-

Isoxazole. NIST WebBook. [Link]

-

Thermochemistry With Gaussian. Scribd. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

How to do DFT calculation in different temperatures and pressures using Gaussian 09W and G16. YouTube. [Link]

-

Determining Enthalpies of Formation Using The Bomb Calorimeter. Scribd. [Link]

-

Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

-

Measurment of DH. University of Malta. [Link]

-

CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. YouTube. [Link]

-

Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]

-

Thermochemistry in Gaussian. Gaussian, Inc. [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

-

Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning. JACS Au. [Link]

-

How to get an enthalpy of formation from ab initio calculations. T-1 Group, Los Alamos National Laboratory. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Physicochemical stability: Significance and symbolism [wisdomlib.org]

- 6. Practical Fragments: Is thermodynamic data useful for drug discovery? [practicalfragments.blogspot.com]

- 7. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. s4science.at [s4science.at]

- 14. youtube.com [youtube.com]

- 15. tainstruments.com [tainstruments.com]

- 16. scribd.com [scribd.com]

- 17. index [staff.um.edu.mt]

- 18. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 19. Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. glaserr.missouri.edu [glaserr.missouri.edu]

- 22. gaussian.com [gaussian.com]